![molecular formula C4H10N4O3S2 B13432264 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4](/img/structure/B13432264.png)
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 is a deuterated analog of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The deuterium labeling (indicated by the “d4” suffix) makes it useful in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 typically involves the incorporation of deuterium atoms into the parent compound, 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Reagents: The use of deuterated starting materials in the synthesis process ensures the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce thiol derivatives.
科学研究应用
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in NMR spectroscopy due to its deuterium labeling.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its chemical properties, making it useful in studying reaction mechanisms and metabolic pathways. The compound may act as a substrate or inhibitor in various biochemical reactions, providing insights into the underlying molecular processes.
相似化合物的比较
Similar Compounds
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid: The non-deuterated analog of the compound.
Mesna: A related compound used as a protective agent in chemotherapy.
Cysteamine: A compound with similar thiol functionality.
Uniqueness
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 is unique due to its deuterium labeling, which enhances its utility in analytical techniques such as NMR spectroscopy. The presence of deuterium atoms also makes it valuable in studying reaction mechanisms and metabolic pathways, providing a distinct advantage over non-deuterated analogs.
属性
分子式 |
C4H10N4O3S2 |
|---|---|
分子量 |
230.3 g/mol |
IUPAC 名称 |
1,1,2,2-tetradeuterio-2-[N-(diaminomethylidene)carbamimidoyl]sulfanylethanesulfonic acid |
InChI |
InChI=1S/C4H10N4O3S2/c5-3(6)8-4(7)12-1-2-13(9,10)11/h1-2H2,(H,9,10,11)(H5,5,6,7,8)/i1D2,2D2 |
InChI 键 |
MFFQNMFIVBUMBX-LNLMKGTHSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)SC(=N)N=C(N)N |
规范 SMILES |
C(CS(=O)(=O)O)SC(=N)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile](/img/structure/B13432182.png)
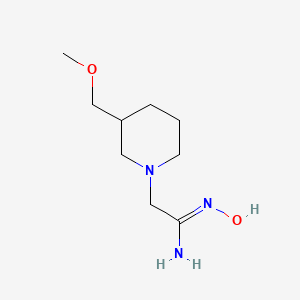
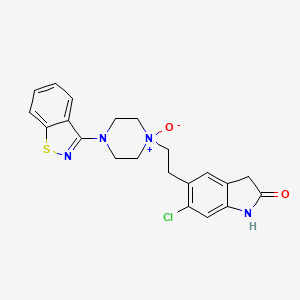
![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432215.png)
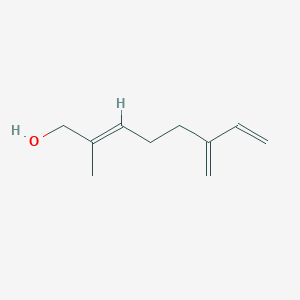
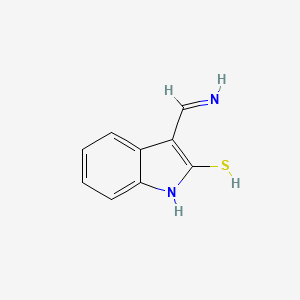
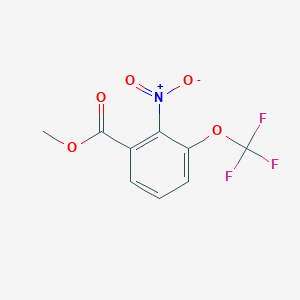
![3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432244.png)
![5-chloro-N-[4-(3-oxomorpholin-4-yl)phenyl]-N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B13432249.png)
![5,5'-(Methyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride](/img/structure/B13432253.png)
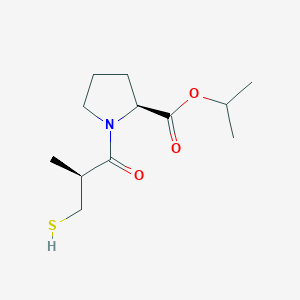
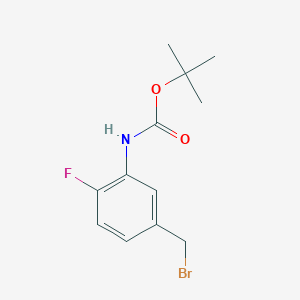
![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide](/img/structure/B13432268.png)
![[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B13432275.png)
